4-(2-Methylphenyl)benzaldehyde
Overview
Description
4-(2-Methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methylphenyl group at the para position. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Mechanism of Action
Target of Action
This compound is structurally similar to other benzaldehydes, which have been shown to interact with various biological targets
Mode of Action
Benzaldehydes are known to undergo nucleophilic substitution reactions at the benzylic position . This suggests that 4-(2-Methylphenyl)benzaldehyde may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Benzaldehydes are known to participate in various biochemical reactions, suggesting that this compound may also be involved in multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The compound’s molecular weight (19624 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Similar compounds have been shown to have antimicrobial activity , suggesting that this compound may also have antimicrobial effects.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could influence its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-(2-Methylphenyl)benzaldehyde has been found to interact with various enzymes and proteins within the cell . For instance, it has been shown to disrupt the antioxidation system in fungi, indicating that it interacts with enzymes such as superoxide dismutases and glutathione reductase . The nature of these interactions is likely due to the compound’s structure, which allows it to bind to the active sites of these enzymes and inhibit their function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the cellular processes involved . For example, in fungal cells, this compound disrupts the antioxidation system, leading to an imbalance in redox homeostasis . This disruption can inhibit fungal growth, indicating that this compound can influence cell function and metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules within the cell . For instance, it can form oximes through a reaction with hydroxylamine, a process that is essentially irreversible . This suggests that this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For instance, its antifungal activity can increase with the presence of an ortho-hydroxyl group in the aromatic ring . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, one study found that a compound similar to this compound displayed weak anticonvulsant activity at a dose of 300 mg/kg in a maximal electroshock-induced seizure (MES) test
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may influence its localization or accumulation within cells
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Methylphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5COCl+C6H5CH3AlCl3C6H5COC6H4CH3
Another method involves the oxidation of 4-(2-methylphenyl)toluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically involve refluxing the toluene derivative with the oxidizing agent in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 4-(2-Methylphenyl)benzoic acid.
Reduction: 4-(2-Methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Methylphenyl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of fragrances, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound with a simpler structure, lacking the 2-methylphenyl group.
4-Methylbenzaldehyde: Similar structure but with a methyl group at the para position instead of the 2-methylphenyl group.
4-(4-Methylphenyl)benzaldehyde: Another derivative with a different substitution pattern.
Uniqueness
4-(2-Methylphenyl)benzaldehyde is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This substitution affects its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
4-(2-methylphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HERVRULEZPWOIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362695 | |
Record name | 4-(2-Methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108934-21-0 | |
Record name | 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108934-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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